
3-氯-4-异丙氧基苯甲酸
概述
描述
3-Chloro-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and an isopropoxy group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学研究应用
3-Chloro-4-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
生化分析
Biochemical Properties
3-Chloro-4-isopropoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 3-deoxy-7-phosphoheptulonate synthase, which is involved in the shikimate pathway. This pathway is crucial for the biosynthesis of chorismate, a precursor for many aromatic compounds. The interaction between 3-Chloro-4-isopropoxybenzoic acid and this enzyme leads to the formation of 4-hydroxybenzoic acid, which is further processed in various biochemical pathways .
Cellular Effects
3-Chloro-4-isopropoxybenzoic acid has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of many endogenous and exogenous compounds. The compound’s impact on gene expression includes the upregulation of genes involved in detoxification processes and the downregulation of genes associated with cell proliferation .
Molecular Mechanism
The molecular mechanism of 3-Chloro-4-isopropoxybenzoic acid involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as cytochrome P450, by binding to their active sites and preventing their normal function. This inhibition leads to changes in the metabolic pathways and affects the overall cellular function. Additionally, 3-Chloro-4-isopropoxybenzoic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-isopropoxybenzoic acid have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Studies have shown that its effects on cellular function can vary depending on the duration of exposure. Short-term exposure typically results in reversible changes in enzyme activity and gene expression, while long-term exposure can lead to more permanent alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-isopropoxybenzoic acid in animal models vary with different dosages. At low doses, the compound has been observed to have minimal impact on overall health and cellular function. At higher doses, it can cause toxic effects, including liver damage and disruptions in metabolic processes. The threshold for these adverse effects varies depending on the species and the specific conditions of the study .
Metabolic Pathways
3-Chloro-4-isopropoxybenzoic acid is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and the levels of specific metabolites. The compound’s interaction with enzymes such as 3-deoxy-7-phosphoheptulonate synthase highlights its role in the shikimate pathway and the biosynthesis of aromatic compounds .
Transport and Distribution
The transport and distribution of 3-Chloro-4-isopropoxybenzoic acid within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, its interaction with transporters in the liver can affect its metabolism and clearance from the body .
Subcellular Localization
The subcellular localization of 3-Chloro-4-isopropoxybenzoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its presence in the mitochondria, for instance, can impact mitochondrial function and energy metabolism. Additionally, its localization in the nucleus can influence gene expression and other nuclear processes .
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-4-isopropoxybenzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzoic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the benzoic acid derivative reacts with isopropyl alcohol to form the desired product.
Another method involves the use of 3-chlorobenzoyl chloride, which reacts with isopropyl alcohol in the presence of a base such as pyridine. This method often provides higher yields and better purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-isopropoxybenzoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
化学反应分析
Types of Reactions
3-Chloro-4-isopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of amides, thioethers, or other substituted benzoic acid derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
作用机制
The mechanism of action of 3-Chloro-4-isopropoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chlorine and isopropoxy substituents can influence the compound’s binding affinity and specificity towards its molecular targets.
相似化合物的比较
3-Chloro-4-isopropoxybenzoic acid can be compared with other similar compounds such as:
4-Isopropoxybenzoic acid: Lacks the chlorine substituent, leading to different reactivity and applications.
3-Chlorobenzoic acid: Lacks the isopropoxy group, resulting in different chemical properties and uses.
4-Chlorobenzoic acid: Substituted at a different position, affecting its chemical behavior and applications.
属性
IUPAC Name |
3-chloro-4-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSPLPLQLJAPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626749 | |
| Record name | 3-Chloro-4-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213598-07-3 | |
| Record name | 3-Chloro-4-(1-methylethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213598-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
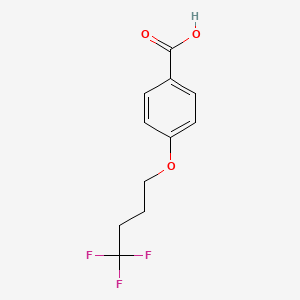
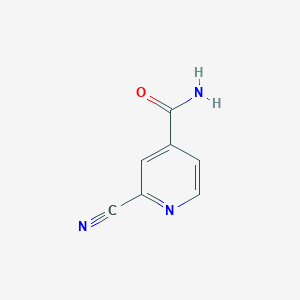
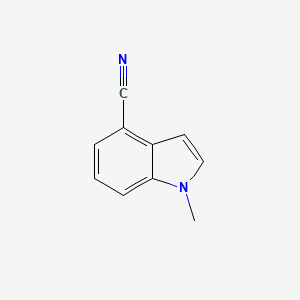
![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)
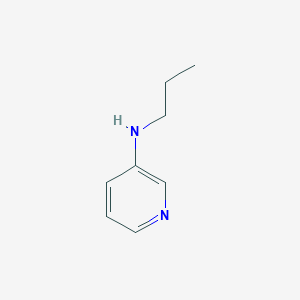
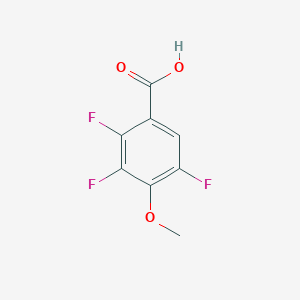

![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)

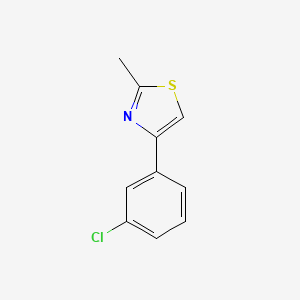
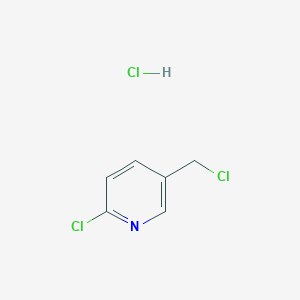
![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)
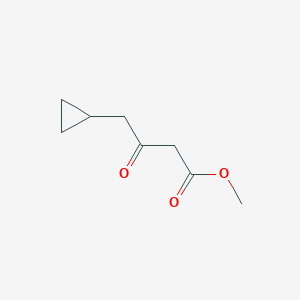
![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)
